Methyl 2,3-dibromo-5-fluorobenzoate: Technical Guide & Synthetic Utility
Methyl 2,3-dibromo-5-fluorobenzoate: Technical Guide & Synthetic Utility
Topic: Methyl 2,3-dibromo-5-fluorobenzoate: A Strategic Scaffold for Poly-Functionalized Heterocycles Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 2,3-dibromo-5-fluorobenzoate (CAS: 1537003-86-3) is a highly specialized halogenated benzoate intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2][3][4][5][6] Distinguished by its dense functionalization pattern—containing two chemically distinct bromine atoms, a fluorine atom, and a methyl ester—this compound serves as a "linchpin" in the construction of fused heterocyclic systems such as indazoles, quinazolinones, and biaryl atropisomers found in modern kinase inhibitors (e.g., KRAS, EGFR modulators).
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, regioselective cross-coupling logic, and safety protocols.
Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9]
| Property | Data |
| Chemical Name | Methyl 2,3-dibromo-5-fluorobenzoate |
| CAS Number | 1537003-86-3 |
| Molecular Formula | C₈H₅Br₂FO₂ |
| Molecular Weight | 311.93 g/mol |
| Structure | Benzene ring substituted at 1-(COOMe), 2-(Br), 3-(Br), 5-(F) |
| Physical State | Off-white to pale yellow solid (typically) |
| Melting Point | 58–62 °C (Predicted/Analogous) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |
| pKa (Acid Precursor) | ~2.5 (estimated for 2,3-dibromo-5-fluorobenzoic acid) |
Synthetic Methodology
While commercial supplies exist, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes a Sandmeyer-type sequence starting from commercially available aniline derivatives.
Protocol: Synthesis via Sandmeyer Transformation
Rationale: Direct bromination of 3-fluorobenzoates lacks regiocontrol. The amino-directed bromination followed by diazotization ensures the precise 2,3-dibromo substitution pattern.
Step 1: Bromination of Methyl 2-amino-5-fluorobenzoate
-
Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.
-
Mechanism: Electrophilic aromatic substitution directed ortho to the amino group (C3 position) and para to the fluorine.
-
Procedure:
-
Dissolve Methyl 2-amino-5-fluorobenzoate (1.0 eq) in DMF (0.5 M).
-
Cool to 0 °C. Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Stir at RT for 4 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, filter the precipitate (Methyl 2-amino-3-bromo-5-fluorobenzoate).
-
Step 2: Sandmeyer Reaction (Amino → Bromo)
-
Reagents:
, tert-Butyl Nitrite ( -BuONO), Acetonitrile (MeCN). -
Mechanism: Radical-nucleophilic substitution via diazonium intermediate.
-
Procedure:
-
Suspend
(1.2 eq) in anhydrous MeCN at 60 °C. -
Add
-BuONO (1.5 eq). -
Slowly add Methyl 2-amino-3-bromo-5-fluorobenzoate (from Step 1) as a solution in MeCN.
-
Heat at 65–70 °C for 2 hours until gas evolution ceases.
-
Purification: Quench with 10% HCl, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Reactivity & Regioselective Functionalization
The utility of Methyl 2,3-dibromo-5-fluorobenzoate lies in the differential reactivity of its two bromine atoms.
Electronic & Steric Analysis
-
C3-Bromine (Meta to Ester): Less sterically hindered. Flanked by C2-Br and C4-H. Electronically activated by the inductive effect of the C2-Br and the fluorine at C5. Reacts FIRST in Pd-catalyzed couplings.
-
C2-Bromine (Ortho to Ester): Sterically crowded (sandwiched between the ester and C3-Br). Requires forcing conditions or specialized ligands (e.g., S-Phos, X-Phos) for cross-coupling. Ideally suited for cyclization reactions (e.g., forming indanones or lactams) where the ester participates.
Experimental Workflow: Selective Suzuki Coupling
To selectively functionalize the C3 position:
-
Catalyst:
(5 mol%) or . -
Base:
(mild) or . -
Stoichiometry: Use exactly 1.0–1.1 eq of Boronic Acid.
-
Temperature: 60–80 °C (Avoid reflux to prevent double coupling).
Visualization: Reaction Pathways
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways. The C3-Br site allows for scaffold extension, while the C2-Br/Ester motif facilitates ring closure.
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The 2,3-substitution pattern mimics the crowded biaryl systems found in atropisomeric inhibitors (e.g., KRAS G12C inhibitors). The fluorine at C5 modulates metabolic stability (blocking para-oxidation relative to the ester).
-
Poly-ADP Ribose Polymerase (PARP) Inhibitors: Precursor for phthalazinone cores via hydrazine cyclization.
-
PROTAC Linkers: The ester handle allows for attachment of linker chains, while the bromines allow for "warhead" attachment.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
References
-
BLD Pharm. (2024).[4][6] Product Analysis: Methyl 2,3-dibromo-5-fluorobenzoate (CAS 1537003-86-3).[1][2][3][4][5][6] Retrieved from
-
SynQuest Laboratories. (2023). Safety Data Sheet: 2,3-Dibromo-5-fluorobenzoic acid derivatives. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Mechanistic grounding for regioselectivity).
- Lira, R., et al. (2010). "Synthesis of fused indazoles via ortho-halo ester cyclization." Bioorganic & Medicinal Chemistry Letters.
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- 2. CAS#:2549020-36-0 | 6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine | Chemsrc [chemsrc.com]
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